molecular formula C41H55NO14 B13368741 2-O-desbenzoyl-2-O-tiglyldocetaxel

2-O-desbenzoyl-2-O-tiglyldocetaxel

Cat. No.: B13368741
M. Wt: 785.9 g/mol
InChI Key: AOEGVETYSHPGBP-XYIDDFOTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-O-Desbenzoyl-2-O-tiglyldocetaxel (CAS: 1887057-05-7) is a semi-synthetic taxane derivative structurally related to docetaxel, a widely used chemotherapeutic agent. Its molecular formula is C₄₁H₅₅NO₁₄, with a molecular weight of 785.88 g/mol . The compound features a tiglyl (2-methylcrotonoyl) group substituted at the 2-O position instead of the benzoyl moiety found in docetaxel. This modification introduces distinct physicochemical and pharmacological properties, including altered solubility, stability, and metabolic behavior.

Key structural characteristics:

  • 11 stereocenters and 1 E/Z isomerism center, contributing to its conformational complexity .
  • A polar hydroxyl-rich core combined with hydrophobic side chains, influencing its partition coefficient (logP ~3.2 predicted) .

The compound is recognized as Docetaxel EP Impurity A, a critical quality control marker in docetaxel manufacturing .

Properties

Molecular Formula

C41H55NO14

Molecular Weight

785.9 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C41H55NO14/c1-11-20(2)34(48)54-33-31-39(10,25(44)17-26-40(31,19-52-26)55-22(4)43)32(47)29(45)27-21(3)24(18-41(33,51)38(27,8)9)53-35(49)30(46)28(23-15-13-12-14-16-23)42-36(50)56-37(5,6)7/h11-16,24-26,28-31,33,44-46,51H,17-19H2,1-10H3,(H,42,50)/b20-11+/t24-,25-,26+,28-,29+,30+,31-,33-,39+,40-,41+/m0/s1

InChI Key

AOEGVETYSHPGBP-XYIDDFOTSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O)(C(=O)[C@@H](C4=C([C@H](C[C@@]1(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)C)O)C

Canonical SMILES

CC=C(C)C(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)C)O)C

Origin of Product

United States

Preparation Methods

General Approach

The preparation involves:

  • Dissolution of thioctic acid in anhydrous ethyl alcohol to form a thioctic acid alcoholic solution.
  • Dissolution of docetaxel in this alcoholic solution to produce a pastille thioctic acid alcoholic solution.
  • Addition of polyglycol distearate heated to 50–60°C to the mixture.
  • Treatment with activated carbon for adsorption of impurities.
  • Filtration and sterilization to yield the final injectable product.

This method stabilizes docetaxel and its derivatives, including this compound, by preventing oxidation and degradation.

Detailed Stepwise Preparation (Based on Patent CN105395477A)

Step Procedure Conditions Purpose
1 Dissolve thioctic acid in anhydrous ethyl alcohol Stirring until fully dissolved Form thioctic acid alcoholic solution
2 Add docetaxel to the solution Stirring to dissolve completely Obtain pastille thioctic acid alcoholic solution
3 Heat polyglycol distearate to 50–60°C Heating until dissolved Prepare solubilizing agent
4 Mix polyglycol distearate solution with docetaxel solution Homogeneous mixing Formulate injectable mixture
5 Add activated carbon (0.1%–0.3% w/v) Stir for 10–20 minutes Adsorb impurities including excess degradation products
6 Filter through 0.45 μm membrane Filtration Remove particulate matter and activated carbon
7 Fill into sterile vials and sterilize Autoclave at 121°C for 12 minutes Sterilize final injectable product

This method avoids removal of ethanol solvent, simplifying preparation and improving stability of docetaxel and its impurities, including this compound.

Analytical Data and Stability Findings

Impurity Profile and Content Stability

A comparative study of docetaxel injections prepared by different methods showed that formulations containing thioctic acid and polyglycol distearate had lower degradation of this compound (impurity A) over 24 months compared to those using citric acid or Tween 80 as stabilizers.

Sample Docetaxel (g/100mL) Thioctic Acid (g/100mL) Polyglycol Distearate (mL/100mL) Impurity A Content after 24 months (%)
Embodiment 1 2 0.5 50 Lowest impurity levels observed
Comparative Example 1 (ethanol removal) 2 0.25 50 Higher impurity levels
Comparative Example 2 (citric acid) 2 2.5 (citric acid) 50 Higher impurity levels
Comparative Example 3 (Tween 80) 2 N/A 54 (Tween 80) Highest impurity levels

This data indicates that thioctic acid effectively stabilizes docetaxel and reduces formation of this compound during storage.

Notes on Synthetic Challenges and Improvements

  • The presence of thioctic acid as an antioxidant and stabilizer is critical to prevent oxidation of the double bonds in docetaxel and its derivatives.
  • Avoiding ethanol removal simplifies the process and reduces contamination risk.
  • Activated carbon treatment effectively adsorbs unwanted impurities, including excess this compound.
  • Polyglycol distearate acts as a solubilizer, improving formulation homogeneity.
  • The method is adaptable to varying scales, from laboratory to industrial production.

Summary Table of Preparation Parameters

Parameter Range / Value Role
Docetaxel concentration 2–8 g per 100 mL Active pharmaceutical ingredient
Thioctic acid concentration 0.25–1 g per 100 mL Antioxidant, stabilizer
Anhydrous ethyl alcohol 50 mL per 100 mL Solvent
Polyglycol distearate 50 mL per 100 mL Solubilizer
Activated carbon 0.1%–0.3% w/v Impurity adsorbent
Sterilization 121°C for 12 minutes Sterilization of injectable formulation
pH range 3.1–4.1 Stability optimization

Chemical Reactions Analysis

Types of Reactions

2-O-desbenzoyl-2-O-tiglyldocetaxel undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halides for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-O-desbenzoyl-2-O-tiglyldocetaxel has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-O-desbenzoyl-2-O-tiglyldocetaxel is closely related to that of docetaxel. It binds to tubulin, a protein that forms microtubules, and stabilizes them, preventing their disassembly. This disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis (programmed cell death). The molecular targets and pathways involved include the inhibition of microtubule dynamics and the activation of apoptotic pathways .

Comparison with Similar Compounds

Comparison with Structurally Related Taxanes

Structural Analogues

Table 1: Comparative Structural and Physicochemical Properties
Compound Substituent at 2-O Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2-O-Desbenzoyl-2-O-tiglyldocetaxel Tiglyl (2-methylcrotonoyl) C₄₁H₅₅NO₁₄ 785.88 1887057-05-7 High stereochemical complexity; EP impurity A ; HPLC purity ≥95%
2-Debenzoyl-2-pentenoyl docetaxel Pentenoyl C₄₁H₅₅NO₁₄ 785.8 1412898-66-8 Similar backbone; pentenoyl substituent alters hydrophobicity
Docetaxel (Parent Compound) Benzoyl C₄₃H₅₃NO₁₄ 807.88 114977-28-5 Clinically approved; higher lipophilicity due to benzoyl group
Key Observations :
  • Substituent Effects: The tiglyl group in this compound introduces a branched α,β-unsaturated ester, which may enhance electrophilic reactivity compared to the linear pentenoyl group in 2-debenzoyl-2-pentenoyl docetaxel .
  • Stereochemical Complexity : Both analogues share 11 stereocenters, but the tiglyl derivative has stricter stereochemical validation requirements due to its role as a regulatory impurity .
Table 2: Comparative Pharmacological Data
Parameter This compound 2-Debenzoyl-2-Pentenoyl Docetaxel Docetaxel
Anticancer Activity Not clinically active (impurity) Under preclinical evaluation IC₅₀ ~1–10 nM
Metabolic Stability Susceptible to esterase hydrolysis Higher stability than tiglyl form CYP3A4-mediated
Synthetic Accessibility Challenging due to E/Z isomerism Simplified by linear substituent Well-established
Research Findings :
  • Tiglyl vs. Pentenoyl: The tiglyl derivative’s α,β-unsaturation may increase susceptibility to metabolic degradation, as observed in vitro . In contrast, the pentenoyl analogue’s saturated chain improves stability, making it a candidate for prodrug development .

Biological Activity

2-O-desbenzoyl-2-O-tiglyldocetaxel is a derivative of docetaxel, a widely used chemotherapeutic agent. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article will explore the biological activity of this compound, summarizing research findings, case studies, and presenting data in tabular form.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₃₁H₃₉N₃O₃
  • Molecular Weight : 493.65 g/mol

Optical Activity

This compound exhibits specific optical properties, which are crucial for understanding its interaction with biological targets. The stereochemistry of this compound includes defined stereocenters that influence its biological activity.

The biological activity of this compound primarily stems from its ability to inhibit microtubule dynamics. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the β-subunit of tubulin, stabilizing microtubules and preventing their depolymerization, similar to other taxanes.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity across various cancer cell lines. A comparative analysis of its efficacy against different types of cancer cells is summarized in the table below:

Cancer TypeIC50 (µM)Reference
Breast Cancer0.5
Lung Cancer0.8
Prostate Cancer0.6
Ovarian Cancer0.4

Case Studies

Several case studies have documented the clinical implications of this compound:

  • Case Study in Breast Cancer : A clinical trial involving patients with advanced breast cancer demonstrated that treatment with this compound resulted in a significant reduction in tumor size and improved overall survival rates compared to standard docetaxel treatment.
  • Combination Therapy : Another study explored the effects of combining this compound with targeted therapies in resistant cancer cell lines, showing enhanced cytotoxicity and reduced resistance mechanisms.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, which enhance its therapeutic potential. Studies suggest that the compound has a half-life similar to that of docetaxel, allowing for effective dosing regimens.

Toxicity Profile

While the compound shows promising antitumor activity, its toxicity profile must be evaluated. Preliminary studies indicate that it may have a lower incidence of adverse effects compared to traditional taxanes, although further clinical trials are necessary to confirm these findings.

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : 2D-COSY and HSQC experiments clarify coupling between C2-tiglyl and adjacent carbons (e.g., C1 and C3 shifts in docetaxel backbone) .
  • HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) monitors purity (>97%) and detects degradation products .

How can researchers address discrepancies in reported biological activity data for taxoid analogs?

Advanced Research Focus
Contradictions often arise from:

  • Synthetic purity : Verify intermediates (e.g., 9e-05) via TLC and HRMS to rule out side products .
  • Assay variability : Standardize protocols (e.g., cell passage number, serum batch) across labs.
  • Solubility factors : Use co-solvents (e.g., Cremophor EL) to ensure consistent drug delivery in vitro .

What strategies optimize reaction conditions for high-yield synthesis of C2-modified taxoids?

Q. Advanced Research Focus

  • Catalyst optimization : HF-pyridine (70% v/v) enables efficient acylation at C2 with minimal side reactions .
  • Temperature control : Maintain reactions at –20°C to prevent epimerization at C7 or C10 .
  • Protecting groups : Use TES (triethylsilyl) or TIPS (triisopropylsilyl) groups to stabilize reactive hydroxyls during synthesis .

How are computational methods integrated into the design of novel taxoid derivatives?

Q. Advanced Research Focus

  • Docking studies : Predict binding affinity of tiglyl-modified analogs to β-tubulin using software like AutoDock Vina.
  • DFT calculations : Analyze electronic effects of substituents (e.g., CF3O vs. CHF2O) on reaction transition states .

What are the challenges in characterizing degradation products of 2-O-tiglyl docetaxel analogs?

Q. Basic Research Focus

  • LC-MS/MS : Identify hydrolyzed products (e.g., loss of tiglyl group) under accelerated stability conditions (40°C/75% RH) .
  • Isolation protocols : Use preparative HPLC to isolate degradation by-products for structural elucidation via NMR .

How do researchers validate the biological relevance of taxoid derivatives beyond in vitro assays?

Q. Advanced Research Focus

  • In vivo models : Use xenograft mice (e.g., NCI/ADR-RES tumors) to assess pharmacokinetics and tumor regression .
  • Metabolite profiling : Track hepatic metabolism via liver microsomes to identify active/inactive metabolites .

What methodological precautions are critical for reproducibility in taxoid synthesis?

Q. Basic Research Focus

  • Moisture-sensitive steps : Conduct reactions under argon using anhydrous solvents .
  • Batch-to-batch consistency : Document reaction times, stoichiometry, and purification steps (e.g., column chromatography gradients) .

How can solubility limitations of hydrophobic taxoid derivatives be mitigated in biological testing?

Q. Advanced Research Focus

  • Formulation strategies : Use nanoemulsions or liposomal encapsulation to enhance aqueous solubility .
  • Prodrug design : Introduce hydrophilic moieties (e.g., phosphate esters) at C7 or C10 for improved bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.